2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloroacetyl group attached to a tetrahydroquinoline ring, which is further substituted with a nitro group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through a multi-step process:
Nitration of Tetrahydroquinoline: The starting material, 1,2,3,4-tetrahydroquinoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Chlorination: The nitrated tetrahydroquinoline is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloroacetyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Scientific Research Applications
2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound is utilized in chemoproteomic studies to identify and characterize protein targets and their interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
- **Pathways
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.
Properties
IUPAC Name |
2-chloro-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-11(15)13-5-1-2-8-6-9(14(16)17)3-4-10(8)13/h3-4,6H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQFDNIBMSEAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196979 | |
Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-94-4 | |
Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929973-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(3,4-dihydro-6-nitro-1(2H)-quinolinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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